molecular formula C19H16N4O6 B12766842 5H-1,3,4-Oxadiazolo(3,2-a)(1,3,5)triazine-5,7(6H)-dione, 6-phenyl-2-(3,4,5-trimethoxyphenyl)- CAS No. 116786-75-5

5H-1,3,4-Oxadiazolo(3,2-a)(1,3,5)triazine-5,7(6H)-dione, 6-phenyl-2-(3,4,5-trimethoxyphenyl)-

Cat. No.: B12766842
CAS No.: 116786-75-5
M. Wt: 396.4 g/mol
InChI Key: LWAIGTQQXBWUDQ-UHFFFAOYSA-N
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Description

“5H-1,3,4-Oxadiazolo(3,2-a)(1,3,5)triazine-5,7(6H)-dione, 6-phenyl-2-(3,4,5-trimethoxyphenyl)-” is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by their ring structures containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “5H-1,3,4-Oxadiazolo(3,2-a)(1,3,5)triazine-5,7(6H)-dione, 6-phenyl-2-(3,4,5-trimethoxyphenyl)-” typically involves multi-step organic reactions. Common synthetic routes may include:

    Cyclization Reactions: Formation of the oxadiazole and triazine rings through cyclization of appropriate precursors.

    Substitution Reactions: Introduction of phenyl and trimethoxyphenyl groups via nucleophilic or electrophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of reaction conditions to maximize yield and purity. This may include:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Temperature and Pressure Control: Maintaining optimal temperature and pressure conditions to favor desired reactions.

    Purification Techniques: Employing methods such as recrystallization, chromatography, or distillation to purify the final product.

Chemical Reactions Analysis

Types of Reactions

“5H-1,3,4-Oxadiazolo(3,2-a)(1,3,5)triazine-5,7(6H)-dione, 6-phenyl-2-(3,4,5-trimethoxyphenyl)-” can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of specific functional groups to lower oxidation states.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Solvents: Common solvents like dichloromethane, ethanol, or water.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state derivatives, while reduction may produce lower oxidation state compounds.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Potential use in studying biological pathways and interactions.

    Medicine: Investigated for its potential therapeutic properties, such as anti-cancer or anti-inflammatory effects.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For example:

    Molecular Targets: May include enzymes, receptors, or other proteins.

    Pathways: Involvement in signaling pathways, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

    5H-1,3,4-Oxadiazole Derivatives: Compounds with similar oxadiazole ring structures.

    Triazine Derivatives: Compounds containing triazine rings.

    Phenyl and Trimethoxyphenyl Compounds: Compounds with similar aromatic substituents.

Uniqueness

“5H-1,3,4-Oxadiazolo(3,2-a)(1,3,5)triazine-5,7(6H)-dione, 6-phenyl-2-(3,4,5-trimethoxyphenyl)-” is unique due to its specific combination of functional groups and ring structures, which may confer distinct chemical and biological properties.

Properties

CAS No.

116786-75-5

Molecular Formula

C19H16N4O6

Molecular Weight

396.4 g/mol

IUPAC Name

6-phenyl-2-(3,4,5-trimethoxyphenyl)-[1,3,4]oxadiazolo[3,2-a][1,3,5]triazine-5,7-dione

InChI

InChI=1S/C19H16N4O6/c1-26-13-9-11(10-14(27-2)15(13)28-3)16-21-23-18(29-16)20-17(24)22(19(23)25)12-7-5-4-6-8-12/h4-10H,1-3H3

InChI Key

LWAIGTQQXBWUDQ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2=NN3C(=NC(=O)N(C3=O)C4=CC=CC=C4)O2

Origin of Product

United States

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